[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Lipophilicity LogP Physicochemical Property

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353962-62-5) is a synthetic carbamate derivative characterized by a piperidine core, a reactive 2-chloroacetyl handle, a cyclopropyl group, and a benzyl ester protecting group. It serves as a key advanced intermediate in the synthesis of pharmacologically relevant scaffolds, notably in programs targeting gamma-secretase and plasma kallikrein, where the cyclopropylcarbamate moiety is critical for potency.

Molecular Formula C19H25ClN2O3
Molecular Weight 364.9 g/mol
Cat. No. B7917125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Molecular FormulaC19H25ClN2O3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESC1CC1N(CC2CCN(CC2)C(=O)CCl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H25ClN2O3/c20-12-18(23)21-10-8-15(9-11-21)13-22(17-6-7-17)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2
InChIKeyIXJBLNXYCJVRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester: A Specialized Synthetic Intermediate in Drug Discovery


[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353962-62-5) is a synthetic carbamate derivative characterized by a piperidine core, a reactive 2-chloroacetyl handle, a cyclopropyl group, and a benzyl ester protecting group . It serves as a key advanced intermediate in the synthesis of pharmacologically relevant scaffolds, notably in programs targeting gamma-secretase and plasma kallikrein, where the cyclopropylcarbamate moiety is critical for potency [1]. The compound is commercially available, with typical purities reaching 98% .

Supports introduction of cyclopropylcarbamate motif into piperidine-based inhibitor scaffolds

Orthogonal benzyl ester and reactive 2-chloroacetyl handle for consecutive synthetic manipulations

Reported high purity supports reproducible SAR and scale-up intermediate procurement

Why 1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Cannot Be Replaced by Simple Analogs


While several close analogs share the cyclopropyl-piperidine-carbamate scaffold, the specific combination of the benzyl ester protecting group and the 2-chloroacetyl electrophilic warhead on the piperidine nitrogen imparts unique reactivity and physicochemical properties that are non-interchangeable for downstream applications [1]. The benzyl ester can be cleaved under mild hydrogenolysis conditions, whereas the tert-butyl ester analog requires acidic conditions, impacting synthetic route design [2]. Furthermore, the 2-chloroacetyl group is a reactive handle for nucleophilic substitution, a feature absent in amino-ethyl analogs, which are often subsequent synthetic products rather than starting materials . These structural nuances lead to measurable differences in properties like lipophilicity, influencing purification and formulation steps.

Tert-butyl ester analog Acid-labile deprotection may conflict with acid-sensitive substrates; benzyl ester hydrogenolysis provides orthogonality.
Non-chloroacetyl analog Absence of electrophilic warhead prevents direct nucleophilic conjugation; cannot serve as covalent probe precursor.
Amino-ethyl analog Altered ionization and lipophilicity profile may shift phase partitioning and membrane interaction in downstream steps.

Quantitative Differentiation of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester Against Closest Analogs


Enhanced Lipophilicity (LogP) Directs Suitability for Non-Polar Environments

The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to the non-chloroacetyl analog, Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester, indicating superior membrane permeability potential for lipid-rich environments . When compared to the amino-ethyl analog, the compound's lack of a basic amine center alters its ionization profile, as reflected in the distinct LogP values .

Lipophilicity (LogP)
Reported
Calculated LogP ~2.79 (comparable to most lipophilic analog without warhead); approx. 0.29 log units above amino-ethyl analog.
May support permeability profiling in non-polar environments.
Data from vendor databases; calculated values require experimental validation.
Lipophilicity LogP Physicochemical Property ADME

Differential Ester Lability Directs Orthogonal Deprotection Strategies

The benzyl ester in the target compound is cleavable via catalytic hydrogenation, a condition orthogonal to the acid-labile tert-butyl ester found in a close analog, [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [1]. This differential stability is quantifiable in terms of the reagents required for removal.

Protecting group lability
Class-level inference
Benzyl ester cleaved by H₂/Pd-C; tert-butyl ester requires strong acid (e.g., TFA).
Enables orthogonal deprotection in multi-step routes with acid-sensitive groups.
Class-level reference; verify compatibility in specific synthetic context.
Protecting Group Synthetic Chemistry Hydrogenolysis Orthogonality

Presence of the 2-Chloroacetyl Warhead Enables Direct Conjugation

The target compound contains a reactive α-chloroacetyl group on the piperidine nitrogen, making it a direct substrate for nucleophilic substitution reactions. This is a fundamental differentiator from the cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester, which lacks this electrophilic warhead and is therefore inert to such reactions .

Electrophilic warhead
Data to verify
Contains 2-chloroacetyl group; comparator (CAS 1353983-93-3) lacks this reactive handle.
Supports direct conjugation with nucleophiles; may streamline PROTAC/ABPP probe synthesis.
Reactivity confirmed by presence of α-haloacetyl; validate in intended coupling steps.
Chemical Biology Electrophilic Warhead Conjugation PROTAC

Commercially Available High Purity for Immediate Scale-Up

The target compound is readily available from multiple vendors at a guaranteed minimum purity of 98% . This contrasts with some positional isomers or more complex analogs which may have lower availability or purity, directly impacting the consistency of early-stage research batches.

Commercial purity
Supplier data
Minimum 98% purity (HPLC); available from multiple vendors.
Reported purity may reduce risk of impurity-driven assay variability.
Based on supplier documentation; independent QC recommended for critical studies.
Procurement Purity Scale-Up Quality Control

Optimal Deployment Scenarios for 1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester


Lead Optimization in Gamma-Secretase and Renin Inhibitor Programs

This compound serves as a direct synthetic precursor to introduce the crucial cyclopropylcarbamate motif into piperidine-based inhibitors of gamma-secretase, where this group dramatically increases in vitro potency [1]. Its procurement as a high-purity intermediate accelerates structure-activity relationship (SAR) studies in Alzheimer's disease research.

Covalent Probe and PROTAC Precursor Synthesis

The unique presence of both a labile benzyl ester and a reactive 2-chloroacetyl warhead makes this the monomer of choice for constructing heterobifunctional molecules. The chloroacetyl group can be directly reacted with thiol-containing ligands for targeted protein degradation (PROTAC) or activity-based protein profiling (ABPP) probe development .

Multi-Step Synthesis Requiring Orthogonal Protection Strategies

For complex total syntheses, the benzyl ester provides orthogonal protection to tert-butyl carbamates. Researchers can procure this intermediate to install the piperidine-cyclopropyl core via nucleophilic substitution at the chloroacetyl site, while maintaining the Cbz group for a later-stage, mild hydrogenolysis deprotection, a strategy not feasible with the tert-butyl analog [2].

Process Chemistry for Acid-Sensitive API Intermediates

In the scale-up of active pharmaceutical ingredients (APIs) containing acid-labile functionalities, this benzyl ester is the superior procurement choice over the corresponding tert-butyl ester. Its removal via neutral hydrogenolysis avoids the acid-mediated cleavage step required by the tert-butyl analog, preventing degradation of sensitive drug candidates and improving overall process robustness.

Application
Selection Property
Validation Focus
Gamma-secretase inhibitor SAR studies
Cyclopropylcarbamate motif incorporation
Target engagement and reported potency response in cellular assays
Conjugate development (PROTAC/ABPP)
Reactive 2-chloroacetyl warhead
Conjugation efficiency and linker stability under reaction conditions
Orthogonal protecting group strategy
Benzyl ester hydrogenolysis vs. acid lability
Selective deprotection in presence of acid-sensitive functional groups
Scale-up of acid-sensitive intermediates
Neutral hydrogenolysis for deprotection
Process robustness and impurity control without acidic cleavage
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